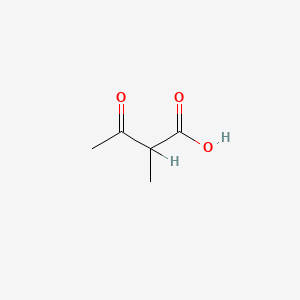

2-甲基乙酰乙酸

描述

2-Methylacetoacetic acid is an important organic compound with the chemical formula C5H8O3. It is also known as 3-oxo-2-methylbutanoic acid and is a derivative of acetoacetic acid. This compound is widely used in the field of organic chemistry as a starting material for the synthesis of various compounds.

科学研究应用

除草剂研究

2-甲基乙酰乙酸已在植物生长物质和除草剂的背景下进行了研究。帝国理工学院自 1945 年以来的研究比较了植物生长物质的性能,包括在田间条件下与其他除草剂一起使用的 4-氯-2-甲基苯氧基乙酸。这项工作有助于理解化学除草方法 (Blackman,1945)。

生物化学和代谢

2-甲基乙酰乙酸在代谢过程中发挥作用,特别是在异亮氨酸代谢中。研究发现它参与了 2-甲基-3-羟基丁酸尿症等疾病,在这些疾病中,它与其他代谢物一起被大量排出。该病症与线粒体短链特异性 3-酮酰辅酶 A 硫解酶活性有关,突出了该化合物在代谢途径中的作用 (Middleton,1987)。

医学研究

在医学研究中,2-甲基乙酰乙酸因其可能参与线粒体疾病而受到研究。例如,线粒体 2-甲基乙酰乙酰辅酶 A 硫解酶缺乏症是一种影响异亮氨酸和酮体代谢的疾病,其特征是该化合物与其他化合物一起从尿中排出。这种缺乏症会导致酮症酸中毒和其他严重的健康问题,表明该化合物在医学诊断中的重要性 (Søvik,1992)。

氧化应激研究

2-甲基乙酰乙酸也与大脑中的氧化应激有关。一项研究表明,它诱导了大鼠大脑皮层的脂质过氧化和巯基氧化,表明它在蛋白质氧化损伤中起作用。这一发现对于理解 2-甲基乙酰乙酸积累的疾病中的发病机制至关重要,例如线粒体 2-甲基乙酰乙酰辅酶 A 硫解酶缺乏症 (Leipnitz 等,2010)。

酶学研究

已经进行了涉及 2-甲基乙酰乙酰辅酶 A 的酶学研究,以了解其相互作用及其缺乏症的后果。2-甲基乙酰乙酰辅酶 A 的制备、纯化和表征,以及它在酶测定中的作用,提供了对代谢紊乱和酶缺乏症的见解 (Middleton & Bartlett,1983)。

安全和危害

作用机制

Target of Action

2-Methylacetoacetic acid is a metabolite that has an increased excretion in patients with acetoacetyl-CoA thiolase deficiency . Thiolases are ubiquitous and important enzymes, which can occur in the cytosol, the mitochondria, or the peroxisomes . These enzymes are the primary targets of 2-Methylacetoacetic acid.

Mode of Action

Thiolases are CoA-dependent enzymes which catalyze the formation of a carbon-carbon bond in a Claisen condensation step and its reverse reaction via a thiolytic degradation mechanism . 2-Methylacetoacetic acid interacts with these enzymes, affecting their normal functioning.

Biochemical Pathways

Mitochondrial acetoacetyl-CoA thiolase (T2) is important in the pathways for the synthesis and degradation of ketone bodies as well as for the degradation of 2-methylacetoacetyl-CoA . The interaction of 2-Methylacetoacetic acid with these enzymes affects these biochemical pathways.

Pharmacokinetics

It is known that this compound is found in urine , suggesting that it is excreted through the renal system.

Result of Action

The interaction of 2-Methylacetoacetic acid with thiolases affects the catabolism of isoleucine and ketone bodies . This can lead to intermittent ketoacidotic episodes . Moreover, 2-Methylacetoacetic acid is found to be associated with beta-ketothiolase deficiency, which is an inborn error of metabolism . This disorder impairs the body’s ability to process a protein building block (amino acid) called isoleucine and to process ketones, which are molecules produced during the breakdown of fats .

生化分析

Biochemical Properties

2-Methylacetoacetic acid is involved in several biochemical reactions, primarily through its interaction with enzymes such as acetoacetyl-CoA thiolase (T2). This enzyme is crucial for the synthesis and degradation of ketone bodies and the catabolism of isoleucine . The interaction between 2-methylacetoacetic acid and acetoacetyl-CoA thiolase involves the formation and breakdown of 2-methylacetoacetyl-CoA, a key intermediate in these metabolic pathways .

Cellular Effects

2-Methylacetoacetic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is associated with beta-ketothiolase deficiency, an inborn error of metabolism that affects the catabolism of isoleucine and ketone bodies . This deficiency leads to intermittent ketoacidotic episodes, highlighting the compound’s impact on cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, 2-methylacetoacetic acid exerts its effects through interactions with thiolase enzymes, which catalyze the formation and degradation of carbon-carbon bonds in metabolic pathways . These enzymes facilitate the Claisen condensation and thiolytic degradation mechanisms, essential for the compound’s role in ketone body metabolism and amino acid catabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 2-methylacetoacetic acid are critical for understanding its long-term effects on cellular function. Studies have shown that the compound’s stability can influence its efficacy in metabolic pathways, with degradation products potentially affecting cellular processes over time . Long-term in vitro and in vivo studies are necessary to fully elucidate these temporal effects.

Dosage Effects in Animal Models

The effects of 2-methylacetoacetic acid vary with different dosages in animal models. At lower doses, the compound supports normal metabolic functions, while higher doses can lead to toxic effects and metabolic imbalances . Understanding the threshold and toxic dosages is crucial for its application in therapeutic settings.

Metabolic Pathways

2-Methylacetoacetic acid is involved in the metabolic pathways of ketone bodies and isoleucine catabolism. It interacts with enzymes such as acetoacetyl-CoA thiolase, which plays a pivotal role in these pathways . The compound’s involvement in these pathways affects metabolic flux and the levels of various metabolites, influencing overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 2-methylacetoacetic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, affecting its availability for metabolic processes . The transport mechanisms are essential for maintaining the compound’s functional roles in different cellular compartments.

Subcellular Localization

2-Methylacetoacetic acid is localized in various subcellular compartments, including the mitochondria, where it participates in metabolic reactions . The compound’s activity and function are influenced by its subcellular localization, with targeting signals and post-translational modifications directing it to specific organelles . This localization is crucial for its role in cellular metabolism and energy production.

属性

IUPAC Name |

2-methyl-3-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3(4(2)6)5(7)8/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXJINGJZAOJHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40946615 | |

| Record name | 2-Methyl-3-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2382-59-4 | |

| Record name | 2-Methyl-3-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2382-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylacetoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

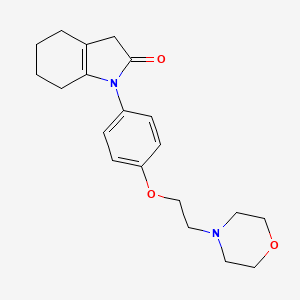

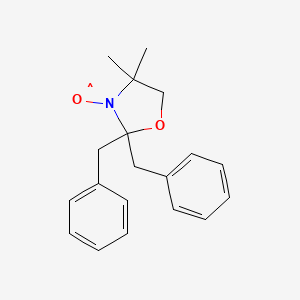

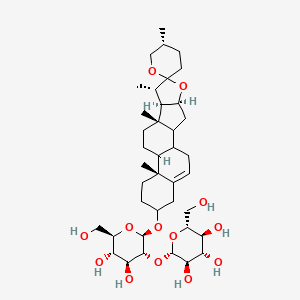

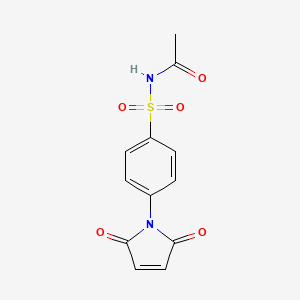

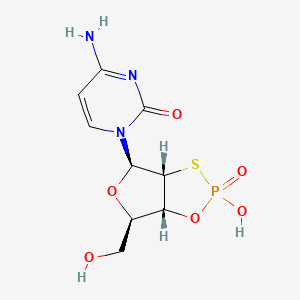

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hexadecanoyloxyethylsulfanyl-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B1218886.png)

![1-[2-[(2-Hydroxy-3-phenoxypropyl)-methylamino]ethyl-methylamino]-3-phenoxypropan-2-ol;dihydrochloride](/img/structure/B1218889.png)

![Methyl 6-(phenylsulfinyl)imidazo[1,2-a]pyridine-2-carbamate](/img/structure/B1218892.png)